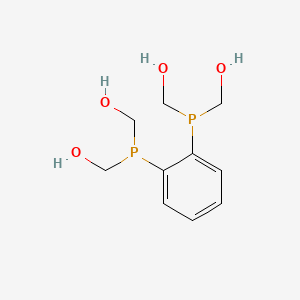![molecular formula C24H26 B14268205 1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) CAS No. 177330-64-2](/img/structure/B14268205.png)
1,1'-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is an organic compound characterized by its unique structure, which includes a 1,3-phenylenebis(methylene) core linked to two 3,4-dimethylbenzene groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) typically involves the reaction of 1,3-phenylenebis(methylene) with 3,4-dimethylbenzene under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as palladium or platinum, to facilitate the formation of the desired product. The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) may involve large-scale batch or continuous flow processes. The use of advanced catalytic systems and automated reactors ensures consistent product quality and efficient production. The compound is typically purified through crystallization or chromatography techniques to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted aromatic compounds.
Applications De Recherche Scientifique
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives may have potential biological activities, making it a subject of interest in medicinal chemistry.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: It is utilized in the production of advanced materials, such as polymers and resins, due to its unique structural properties.
Mécanisme D'action
The mechanism by which 1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) exerts its effects depends on its specific application. In coordination chemistry, it acts as a ligand, forming complexes with metal ions. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1’-[1,3-Phenylenebis(methylene)]bis(3-phenylthiourea): This compound has a similar core structure but different substituents, leading to distinct chemical and physical properties.
1,1’-[1,4-Phenylenebis(methylene)]bis(1-pyridinium) Dibromide: Another related compound with variations in the substituent groups and overall structure.
Uniqueness
1,1’-[1,3-Phenylenebis(methylene)]bis(3,4-dimethylbenzene) is unique due to its specific combination of substituents, which confer distinct reactivity and potential applications. Its structural features make it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
177330-64-2 |
|---|---|
Formule moléculaire |
C24H26 |
Poids moléculaire |
314.5 g/mol |
Nom IUPAC |
4-[[3-[(3,4-dimethylphenyl)methyl]phenyl]methyl]-1,2-dimethylbenzene |
InChI |
InChI=1S/C24H26/c1-17-8-10-23(12-19(17)3)15-21-6-5-7-22(14-21)16-24-11-9-18(2)20(4)13-24/h5-14H,15-16H2,1-4H3 |
Clé InChI |
USKQWYURPBZVLA-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=C(C=C1)CC2=CC(=CC=C2)CC3=CC(=C(C=C3)C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


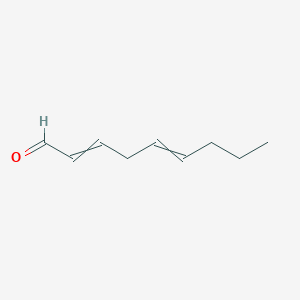
![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)
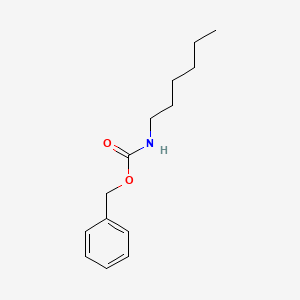
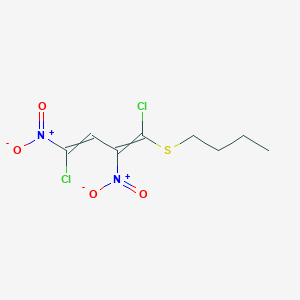
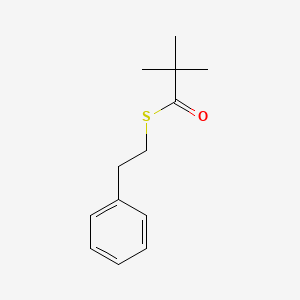
![3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane](/img/structure/B14268158.png)
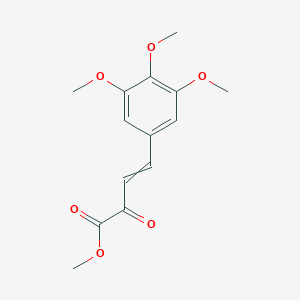
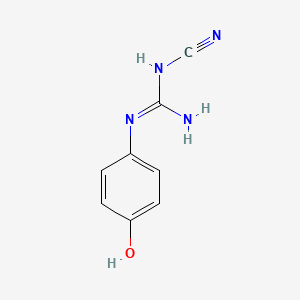
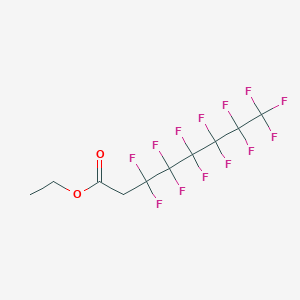
![4-[2-(4-Chlorophenyl)oxiran-2-yl]benzonitrile](/img/structure/B14268182.png)
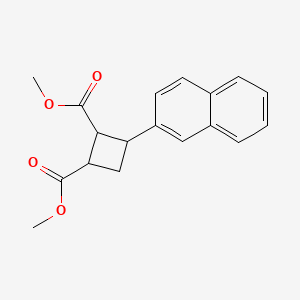
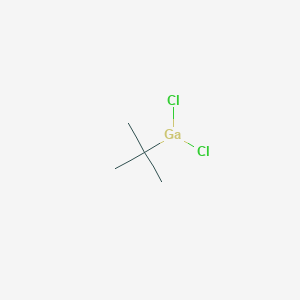
![Butanediamide, N4-[(1S)-2,2-dimethyl-1-[(methylamino)carbonyl]propyl]-2-hydroxy-3-(2-methylpropyl)-N1-(phenylmethoxy)-, (2S,3R)-(9CI)](/img/structure/B14268210.png)
